(4-Chlorophenyl)(2-fluorophenyl)methanamine

Overview

Description

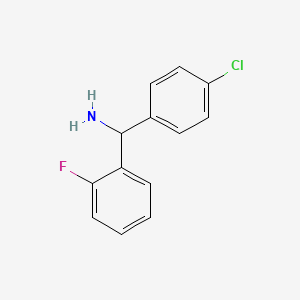

(4-Chlorophenyl)(2-fluorophenyl)methanamine is an organic compound with the molecular formula C13H10ClFN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-chlorophenyl and 2-fluorophenyl groups

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to induce various cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 25-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The raw materials used in the synthesis are readily available and cost-effective, making the industrial production economically viable.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces imines or nitriles.

Reduction: Yields secondary or tertiary amines.

Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (4-Chlorophenyl)(2-fluorophenyl)methanamine exhibits promising biological activities:

- Antiviral Properties : Studies have demonstrated that derivatives containing chlorophenyl and fluorophenyl groups exhibit antiviral activity against various viruses, including tobacco mosaic virus. This activity is attributed to their ability to interfere with viral replication processes .

- Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with estrogen receptors, making it a candidate for developing tamoxifen analogues .

Therapeutic Applications

The therapeutic potential of this compound is being investigated in several areas:

- Cancer Treatment : Due to its interaction with estrogen receptors, this compound may serve as a lead structure for developing new treatments for hormone-dependent cancers, particularly breast cancer.

- Neurological Disorders : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

- Tamoxifen Analogues : A study focused on synthesizing tamoxifen analogues using this compound as a key intermediate. The results showed enhanced binding affinity to estrogen receptors compared to traditional tamoxifen, suggesting improved therapeutic efficacy .

- Antiviral Activity Assessment : Research assessing the antiviral properties of derivatives revealed that specific modifications to the methanamine structure significantly increased activity against viral strains, supporting further exploration in antiviral drug design .

Summary Table of Applications

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(4-fluorophenyl)methanamine

- (2-Chlorophenyl)(4-fluorophenyl)methanamine

- (4-Chlorophenyl)(2-fluorophenyl)methanol

Uniqueness

(4-Chlorophenyl)(2-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Biological Activity

(4-Chlorophenyl)(2-fluorophenyl)methanamine, a compound featuring both chlorinated and fluorinated aromatic moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound generally involves straightforward methods such as nucleophilic substitution reactions. The compound can be derived from the reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde. This reaction typically requires specific conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have exhibited significant antiproliferative effects against various cancer cell lines. In one study, derivatives were tested on B-cell leukemic cell lines, showing IC50 values as low as 18 µM for certain compounds containing carboxamide groups, indicating strong cytotoxic activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with halogen substitutions, like those found in this compound, often display enhanced antibacterial and antifungal activities. For example, certain related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival.

- Antimicrobial Action : The presence of electron-withdrawing groups like chlorine and fluorine enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .

Case Study 1: Anticancer Evaluation

In a study focusing on a series of phenyl-substituted amines, compounds similar to this compound were evaluated for their anticancer properties using MTT assays. The results indicated that modifications in the phenyl ring significantly influenced the compounds' IC50 values, with some achieving potent activity against leukemia cells .

Case Study 2: Antimicrobial Assessment

A comparative analysis of various halogenated phenyl amines revealed that those containing both chlorine and fluorine exhibited superior antimicrobial activity compared to their non-halogenated counterparts. The study provided insight into structure-activity relationships (SAR), demonstrating that the incorporation of halogens was crucial for enhancing antimicrobial potency .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound A | 18 | Reh |

| Compound B | 30 | Reh |

| Compound C | 42 | Reh |

Table 2: Antimicrobial Activity Metrics

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound D | Staphylococcus aureus | 5.64 |

| Compound E | Escherichia coli | 8.33 |

| Compound F | Pseudomonas aeruginosa | 13.40 |

Properties

IUPAC Name |

(4-chlorophenyl)-(2-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLCFXGOREBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016748-07-4 | |

| Record name | (4-chlorophenyl)(2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.